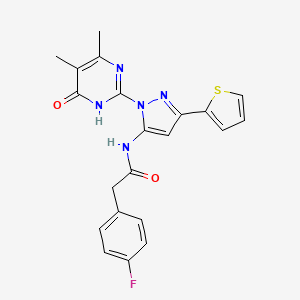
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research as a selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological processes, including sleep regulation, cardiovascular function, and pain perception.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels. These effects lead to a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, which ultimately leads to the physiological effects observed with this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of effects on physiological processes, including reducing heart rate and blood pressure, decreasing pain perception, and improving cognitive function. This compound has also been used in the study of sleep regulation, where it has been shown to increase slow-wave sleep and improve sleep quality.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor in studies. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
未来方向
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of pain and sleep disorders. Another direction is the development of more stable analogs of this compound that could be used in longer-term experiments. Finally, there is a need for further research into the underlying mechanisms of this compound's effects on physiological processes, which could lead to a better understanding of the A1 adenosine receptor and its role in these processes.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 5-methyl-2-nitrophenol with ethyl bromoacetate to form 2-(5-methyl-2-nitrophenoxy)ethyl acetate. This intermediate is then reacted with cyclopropylamine and sodium cyanide to form this compound.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide has been widely used in scientific research as a selective agonist for the A1 adenosine receptor. It has been shown to have a variety of effects on physiological processes, including reducing heart rate and blood pressure, decreasing pain perception, and improving cognitive function. This compound has also been used in the study of sleep regulation, where it has been shown to increase slow-wave sleep and improve sleep quality.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-3-6-12(18(20)21)13(7-10)22-8-14(19)17-15(2,9-16)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMZITLEUHHPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)

